molecular formula C9H17N3O4S2 B605891 Azido-C2-SS-PEG2-C2-acid CAS No. 2144777-72-8

Azido-C2-SS-PEG2-C2-acid

Cat. No. B605891
CAS RN: 2144777-72-8
M. Wt: 295.37
InChI Key: UGKCXCCDJZIEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-C2-SS-PEG2-C2-acid is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-C2-SS-PEG2-C2-acid is used in the synthesis of antibody-drug conjugates (ADCs) . The Azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-C2-SS-PEG2-C2-acid is C9H17N3O4S2 . It contains an Azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

The Azide group in Azido-C2-SS-PEG2-C2-acid can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-C2-SS-PEG2-C2-acid has a molecular weight of 295.38 g/mol . It is a PEG linker containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Click Chemistry

The azide group in Azido-SS-PEG2-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it useful in a variety of bioconjugation applications, where it can be used to attach various biomolecules together.

Drug Delivery

The hydrophilic PEG spacer in Azido-SS-PEG2-acid increases solubility in aqueous media . This property can be exploited in drug delivery, where the compound can be used to improve the solubility and bioavailability of hydrophobic drugs.

Protein Labeling

The azide group in Azido-SS-PEG2-acid can react with alkyne-tagged proteins or peptides via Click Chemistry . This allows for the specific labeling of proteins, which can be useful in various research applications, such as studying protein function and localization.

Bioconjugation

The terminal carboxylic acid in Azido-SS-PEG2-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This makes it useful in bioconjugation, where it can be used to attach various biomolecules together.

Cleavable Linker

Azido-SS-PEG2-acid is a cleavable PEG linker . This means that it can be used to connect two molecules together in a way that can be reversed under certain conditions. This can be useful in a variety of applications, such as drug delivery, where the drug needs to be released at a specific location.

Increasing Water Solubility

The PEG spacer in Azido-SS-PEG2-acid increases the water solubility of compounds in aqueous media . This can be useful in a variety of applications, such as drug delivery and bioconjugation, where increasing the solubility of a compound can improve its performance.

Mechanism of Action

Azido-C2-SS-PEG2-C2-acid is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Safety and Hazards

In case of skin contact with Azido-C2-SS-PEG2-C2-acid, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . If ingested, seek medical attention .

Future Directions

Azido-C2-SS-PEG2-C2-acid is a promising compound in the field of antibody-drug conjugates (ADCs) . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, makes it a valuable tool in the synthesis of ADCs .

properties

IUPAC Name

3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S2/c10-12-11-2-7-17-18-8-6-16-5-4-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKCXCCDJZIEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCSSCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-SS-PEG2-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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